5-Bromouridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromouridine oligonucleotides can be achieved by reacting 5-Bromouridine with tri(imidazol-1-yl)phosphine at relatively low temperatures. This method allows the synthesis of 5-Bromouridine oligonucleotides up to a hexamer in high yields (Shimidzu & Yamana, 1983). Additionally, 5-Bromouridine can be incorporated into DNA using a polymerase chain reaction (PCR) protocol, making the DNA photosensitive to certain wavelengths of light (Michalska et al., 2011).
Molecular Structure Analysis
The molecular structure of 5-Bromouridine has been examined through various techniques, including X-ray crystal analysis. The glycosidic bond length and conformation of the C5'—O5' bond in 5-Bromouridine are notable features that have been studied (Iball, Morgan & Wilson, 1966).
Chemical Reactions and Properties
5-Bromouridine undergoes photochemical reactions, forming intermediate cyclobutane photoadducts and 5,5'-bipyrimidine type adducts under UV light irradiation (Lepczyńska et al., 2012). Furthermore, it can react specifically with tryptophan in aqueous frozen solution, indicating its specificity in photocoupling reactions (Saito et al., 1981).
Physical Properties Analysis
Research on 5-Bromouridine's physical properties is less prevalent in available literature, suggesting an area for future study.
Chemical Properties Analysis
5-Bromouridine is known for its role in RNA synthesis and its ability to be incorporated into RNA, as demonstrated in studies using bromouridine labelling techniques (Jensen, Larsen & Larsen, 1993). It also exhibits unique reactivity with aminoacyl-tRNA synthetases, indicating a broader range of chemical interactions and functionalities (Koontz & Schimmel, 1979).
Scientific Research Applications
Energy Transfer in DNA : 5-Bromouridine is utilized to study energy transfer in DNA and related model systems (Lillicrap & Fielden, 1971).
Kinetics and Mechanisms of Reactions : It is used for studying the kinetics and mechanisms of reactions of 5-bromo-substituted pyrimidine nucleosides with aqueous alkalies (Käppi & Lönnberg, 1986).
Synthesis of Nucleosides and Nucleotides : The compound is involved in the synthesis of 6, 5'-S- and 6, 5'-N-Cyclouridines, which are significant in nucleoside and nucleotide research (Inoue & Ueda, 1978).
Ionizing Radiation Sensitivity : 5-Bromouridine increases the sensitivity of DNA to ionizing radiation and is employed to study cation and anion formation (Denifl et al., 2005).
Inhibition of Cytodifferentiation : It inhibits cytodifferentiation of the embryonic rat pancreas, affecting protein, RNA, and DNA synthesis (Walther et al., 1974).
Pre-mRNA Splicing Inhibition : The compound inhibits pre-mRNA splicing in HeLa cell cultures, potentially affecting U-2 small nuclear RNA and U2-snRNP levels (Sierakowska et al., 1989).
Oligonucleotide Synthesis : 5-Bromouridine oligonucleotides can be synthesized and utilized for research, such as in the study of their interaction with poly A (Shimidzu & Yamana, 1983).
RNA Synthesis Investigation : It enables investigation of RNA production within a short timeframe without affecting cell viability (Kofoed et al., 2018).
Safety And Hazards
When handling 5-Bromouridine, it is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin and eyes . Use personal protective equipment as required . In case of accidental release, sweep up and shovel, and keep in suitable, closed containers for disposal .
Relevant Papers One relevant paper is "Transcriptome stability profiling using 5’-bromouridine IP chase (BRIC-seq) identifies novel and functional microRNA targets in human melanoma cells" . This paper used 5’-bromouridine IP chase (BRIC-seq) to reveal highly regulated genes and pathways important in a melanoma cell line . By combining BRIC-seq, RNA-seq and in silico predictions, they identified both existing and novel direct miR-211 targets .
properties
IUPAC Name |
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRQJZCNVMCW-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317210 | |
Record name | 5-Bromouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromouridine | |
CAS RN |
957-75-5 | |
Record name | 5-Bromouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromouridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMOURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEY8PG1BRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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